molecular formula C9H8N4O2S B2578116 6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1251623-37-6

6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide

Cat. No. B2578116
CAS RN: 1251623-37-6
M. Wt: 236.25
InChI Key: KGISOSDMKJYLNC-UHFFFAOYSA-N
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Description

“6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide” is a compound that falls under the category of thiazole derivatives . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions . The yield of the compound “6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide” was reported to be 62% .


Molecular Structure Analysis

The molecular structure of “6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide” can be analyzed using 1H-NMR and 13C-NMR spectroscopy. The 1H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide” include a melting point of 231–233 °C . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antimicrobial agents, contributing to the fight against infectious diseases .

Antiretroviral Activity

Some thiazole-based compounds, such as ritonavir, have antiretroviral properties. Ritonavir is used in the treatment of HIV/AIDS. Our compound may also possess similar activity, making it relevant for antiretroviral drug development .

Antifungal Properties

Thiazoles have been studied as potential antifungal agents. Investigating the efficacy of our compound against fungal pathogens could provide valuable insights for developing new antifungal drugs .

Anticancer Potential

Certain thiazole derivatives, like tiazofurin, exhibit anticancer activity. Researchers have explored their effects on cancer cell lines, making them promising candidates for cancer therapy. Investigating our compound’s impact on cancer cells could reveal its potential as an anticancer agent .

Anti-Inflammatory Effects

Thiazoles have been investigated for their anti-inflammatory properties. Compounds like meloxicam, which contain thiazole moieties, are used as anti-inflammatory drugs. Our compound may also possess similar effects, contributing to the field of inflammation research .

Antioxidant Activity

Thiazole derivatives have shown antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage. Exploring our compound’s antioxidant potential could contribute to understanding its cellular effects .

Future Directions

Thiazoles and their derivatives, including “6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide”, have potential for broader application in drug design due to their unique physicochemical properties . Future research could focus on exploring these properties further and developing new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-15-7-3-2-6(12-13-7)8(14)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISOSDMKJYLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(thiazol-2-yl)pyridazine-3-carboxamide

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